![molecular formula C15H22BrNO5 B4041564 N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041564.png)
N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid
Overview
Description
N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid is a chemical compound that consists of a bromophenoxy group attached to a propyl chain, which is further connected to a butan-2-amine moiety The compound is paired with oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromophenoxy)propyl]butan-2-amine typically involves the reaction of 2-bromophenol with 3-chloropropylamine to form the intermediate N-[3-(2-bromophenoxy)propyl]amine. This intermediate is then reacted with butan-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromophenoxy)propyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which N-[3-(2-bromophenoxy)propyl]butan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the amine moiety may form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-chlorophenoxy)propyl]butan-2-amine: Similar structure but with a chlorine atom instead of bromine.
N-[3-(2-fluorophenoxy)propyl]butan-2-amine: Contains a fluorine atom in place of bromine.
N-[3-(2-iodophenoxy)propyl]butan-2-amine: Features an iodine atom instead of bromine.
Uniqueness
N-[3-(2-bromophenoxy)propyl]butan-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-3-11(2)15-9-6-10-16-13-8-5-4-7-12(13)14;3-1(4)2(5)6/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZVOPBSVIXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4041492.png)
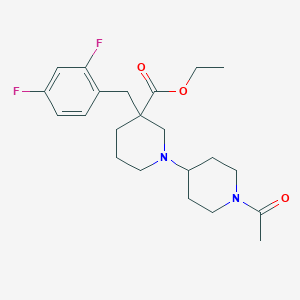
![3,5-Dimethyl-1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041502.png)
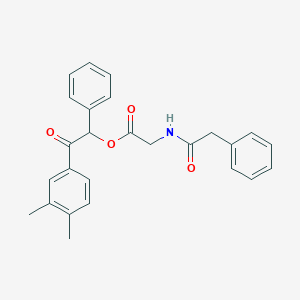
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4041515.png)
![3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4041518.png)
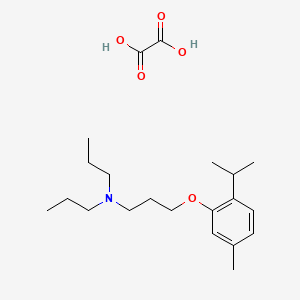
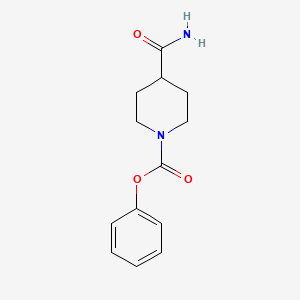
![5-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4041521.png)
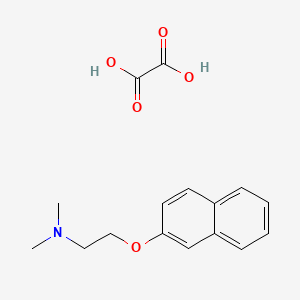
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4041532.png)
![1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041537.png)
![4-chlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4041554.png)
![(2,8-Dimethylquinolin-3-yl)-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]methanone](/img/structure/B4041574.png)
